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Compound of Interest

Compound Name: Fomesafen-d3

Cat. No.: B12370010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and analytical methodologies related to Fomesafen-d3. Fomesafen-d3 is the deuterated
analog of Fomesafen, a selective herbicide. The incorporation of deuterium (d3) on the
methoxy group makes it an ideal internal standard for quantitative analysis of Fomesafen in
various matrices.

Chemical Structure and Properties

Fomesafen-d3 shares a virtually identical chemical structure with Fomesafen, with the key
difference being the substitution of three hydrogen atoms with deuterium atoms on the N-
methylsulfonyl group.

Chemical Structure of Fomesafen-d3

Note: The exact position of the deuterated methyl group is on the sulfonylamide nitrogen.

Physicochemical Properties

Specific experimental data for the physicochemical properties of Fomesafen-d3 are not readily
available in the public domain. However, the properties are expected to be very similar to those
of the non-deuterated Fomesafen, with a slight increase in molecular weight due to the
presence of deuterium. The following table summarizes the known properties of Fomesafen,
which can be used as a close approximation for Fomesafen-d3.
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Property Value Reference
Molecular Formula C15H7D3CIF3N206S [1]
Molecular Weight 441.80 g/mol N/A
Appearance White crystalline solid [2]
Melting Point 220-221 °C [2]
pKa 2.83 [3]
Solubility (in water at 20°C) ~50 mg/L (pH dependent) [4]
LogP (octanol-water partition 2.9 (pH 1)

coeff.)

Vapor Pressure (at 20°C) <7.5x 1077 mmHg

CAS Number (Fomesafen) 72178-02-0

Note: The molecular weight of Fomesafen-d3 is calculated based on the substitution of three
protons with deuterons. Other physicochemical properties are for the non-deuterated
Fomesafen and are expected to be very similar for Fomesafen-d3.

Mechanism of Action: Protoporphyrinogen Oxidase
(PPO) Inhibition

Fomesafen, and by extension Fomesafen-d3, acts as a potent inhibitor of the enzyme
protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of both
chlorophyll in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen
IX to protoporphyrin IX.

Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from its
normal location in the plastid. In the cytoplasm, it is non-enzymatically oxidized to
protoporphyrin 1X. This accumulated protoporphyrin 1X, in the presence of light and oxygen,
generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction
of cell membranes, ultimately leading to cell death.
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Signaling Pathway of PPO Inhibition
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Caption: Mechanism of Fomesafen's herbicidal action via PPO inhibition.

Synthesis of Fomesafen-d3

A specific, detailed synthesis protocol for Fomesafen-d3 is not publicly available. However, it
can be inferred from the synthesis of Fomesafen and general deuteration techniques. The
synthesis of Fomesafen typically involves the reaction of 5-(2-chloro-4-
(trifluoromethyl)phenoxy)-2-nitrobenzoyl chloride with methanesulfonamide.

To produce Fomesafen-d3, a deuterated methanesulfonamide (CD3SO2NHz) would be used in
the final step of the synthesis. Deuterated methanesulfonamide can be synthesized from
deuterated methyl iodide (CDsl) or other deuterated methylating agents.

Logical Workflow for Fomesafen-d3 Synthesis
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Caption: Inferred synthetic pathway for Fomesafen-d3.

Experimental Protocols

Fomesafen-d3 is primarily used as an internal standard for the quantification of Fomesafen in
various samples, including environmental and biological matrices. The following are
representative protocols for sample preparation and analysis.

Sample Preparation using QUEChERS (Quick, Easy,
Cheap, Effective, Rugged, and Safe)
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This protocol is a modified QUEChERS method suitable for the extraction of Fomesafen from
solid matrices like soil or agricultural products.

Materials:

Homogenized sample (e.g., 10 g of soil or plant material)
 Fomesafen-d3 internal standard solution (e.g., 10 pg/mL in acetonitrile)
o Acetonitrile (ACN) with 1% acetic acid

e Anhydrous magnesium sulfate (MgSQa)

e Sodium chloride (NaCl)

e Primary secondary amine (PSA) sorbent

» C18 sorbent

e Centrifuge tubes (50 mL and 2 mL)

e Centrifuge

» Vortex mixer

Procedure:

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

¢ Add a known amount of Fomesafen-d3 internal standard solution (e.g., 100 uL of 10 pg/mL
solution).

e Add 10 mL of ACN with 1% acetic acid.
o Cap the tube and vortex vigorously for 1 minute.
e Add 4 g of anhydrous MgSOa4 and 1 g of NaCl.

e Immediately cap and shake vigorously for 1 minute.
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e Centrifuge at >3000 rcf for 5 minutes.

» Transfer the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing 150 mg of
anhydrous MgSOa, 50 mg of PSA, and 50 mg of C18.

» Vortex for 30 seconds.
o Centrifuge at high speed (e.g., 10,000 rcf) for 5 minutes.

e The resulting supernatant is ready for LC-MS/MS analysis.

Quantitative Analysis by HPLC-MS/MS

Instrumentation:

e High-Performance Liquid Chromatography (HPLC) system

e Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
e C18 analytical column (e.g., 2.1 x 100 mm, 1.8 um)

Chromatographic Conditions (Representative):

» Mobile Phase A: Water with 0.1% formic acid

» Mobile Phase B: Acetonitrile with 0.1% formic acid

o Gradient: Start with 95% A, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return
to initial conditions and equilibrate for 3 min.

e Flow Rate: 0.3 mL/min

e Column Temperature: 40 °C

« Injection Volume: 5 pL

Mass Spectrometry Conditions (Representative):

 lonization Mode: Negative ESI
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¢ Multiple Reaction Monitoring (MRM) Transitions:
o Fomesafen: Precursor ion (m/z) 437.0 — Product ion (m/z) 316.0
o Fomesafen-d3: Precursor ion (m/z) 440.0 — Product ion (m/z) 319.0

¢ Collision Energy and other MS parameters: Optimize for the specific instrument.

Experimental Workflow for Quantitative Analysis
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Caption: Workflow for Fomesafen analysis using Fomesafen-d3 as an internal standard.
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Spectroscopic Data

Specific experimental spectra for Fomesafen-d3 are not widely published. The following
provides an overview of the expected spectroscopic characteristics based on the data available
for Fomesafen.

Mass Spectrometry (MS)

The mass spectrum of Fomesafen-d3 will be a key identifier. In negative ion mode ESI-MS, the
deprotonated molecule [M-H]~ will be observed at m/z 440.0, which is 3 units higher than that
of Fomesafen (m/z 437.0). The fragmentation pattern in MS/MS will also show a corresponding
3-unit mass shift in fragments containing the deuterated methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the H NMR spectrum of Fomesafen-d3, the characteristic singlet corresponding to the N-
methyl protons in Fomesafen (around 3.4 ppm) will be absent. The signals for the aromatic
protons will remain largely unchanged. In the 13C NMR spectrum, the signal for the N-methyl
carbon will be observed as a multiplet due to coupling with deuterium, and it may be slightly
shifted upfield compared to the corresponding signal in Fomesafen.

Infrared (IR) Spectroscopy

The IR spectrum of Fomesafen-d3 is expected to be very similar to that of Fomesafen. The
most significant difference will be the C-D stretching vibrations, which will appear at a lower
frequency (around 2100-2250 cm~1) compared to the C-H stretching vibrations (around 2800-
3000 cm™1) of the methyl group in Fomesafen.

Conclusion

Fomesafen-d3 is an essential tool for the accurate and precise quantification of the herbicide
Fomesafen in various analytical applications. Its chemical and physical properties are nearly
identical to the parent compound, making it an excellent internal standard. This guide provides
researchers, scientists, and drug development professionals with the fundamental knowledge
of its chemical structure, properties, mechanism of action, and detailed experimental protocols
for its use in quantitative analysis. While specific experimental data for Fomesafen-d3 is
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limited, the information provided for Fomesafen serves as a reliable proxy for most
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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